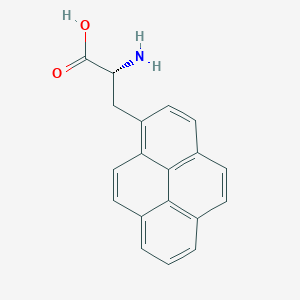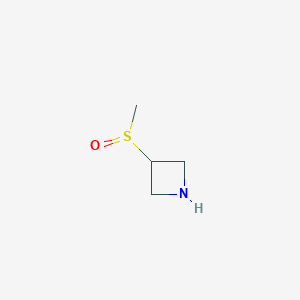
cis-3-Amino-N-isopropylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Amino-N-isopropylcyclohexanecarboxamide is a compound of interest in various fields of chemistry and biology due to its unique structural and functional properties. This compound features a cyclohexane ring with an amino group and an isopropyl group attached to the carboxamide moiety, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Amino-N-isopropylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of appropriate aromatic or cyclohexene derivatives. This process can yield a mixture of cis- and trans-isomers, which are then separated by recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-Amino-N-isopropylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like THF or ethanol.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted cyclohexanecarboxamides from substitution reactions.
Wissenschaftliche Forschungsanwendungen
cis-3-Amino-N-isopropylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential as a selective inhibitor of neuronal GABA transport.
Medicine: It is explored for its potential therapeutic applications, including as a component in drug development for neurological disorders.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-3-Amino-N-isopropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a GABA transport inhibitor, it binds to GABA transporters in the neuronal membrane, blocking the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3-Aminocyclohexanecarboxylic acid: A conformationally restricted analogue of GABA, known for its selective inhibition of neuronal GABA transport.
trans-4-Aminocyclohexanecarboxylic acid: Another isomer with different biological activity and applications.
Uniqueness
cis-3-Amino-N-isopropylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential as a GABA transport inhibitor make it a valuable compound in both synthetic chemistry and biomedical research.
Eigenschaften
IUPAC Name |
(1R,3S)-3-amino-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFPUMLJRWMFZ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate](/img/structure/B8084763.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-[(2-cyano-1,3-benzothiazol-6-yl)oxy]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8084798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8084816.png)
![(2R)-N-[6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]pyrrolidine-2-carboxamide](/img/structure/B8084821.png)
![(4-methoxyphenyl)methyl 3-[[(2S)-2,6-bis[[(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoyl]amino]propanoate](/img/structure/B8084825.png)


![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride](/img/structure/B8084847.png)


![(6-Methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B8084859.png)

